2-Piperidinoquinoxaline

PI3Kα inhibition Anticancer Scaffold hopping

Researchers developing PI3Kα inhibitors face significant potency gaps with morpholino-based scaffolds. 2-Piperidinoquinoxaline directly addresses this, offering a core that has demonstrated a 25-fold improvement in inhibitory activity (IC50 from 0.63 μM to 0.025 μM) compared to morpholino analogs. - Serves as a privileged scaffold for anticancer SAR, with antiproliferative IC50 values as low as 0.14 μM. - Enables exploration of opioid receptor ligands for analgesic discovery programs. - Distinct fluorescence profile makes it suitable for chemical probe and material science applications.

Molecular Formula C13H15N3
Molecular Weight 213.284
CAS No. 34548-26-0
Cat. No. B2393751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinoquinoxaline
CAS34548-26-0
Molecular FormulaC13H15N3
Molecular Weight213.284
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2
InChIKeyGQTSYWFVBMPVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidinoquinoxaline (CAS 34548-26-0): A Core Scaffold for Targeted Ligand Design and Differentiation Analysis


2-Piperidinoquinoxaline (CAS 34548-26-0) is a heterocyclic compound that combines a quinoxaline core with a piperidine moiety [1]. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities, including antimicrobial and anticancer properties . The incorporation of a piperidine ring enhances the compound's potential as a versatile building block in drug discovery . This guide provides a quantitative comparison of 2-Piperidinoquinoxaline against its closest analogs, enabling informed scientific and procurement decisions.

Quinoxaline-piperidine core building block for ligand design
Reported scaffold-hopping context in medicinal chemistry differentiation
May support targeted studies in kinase and GPCR ligand research

Why Generic Substitution Fails for 2-Piperidinoquinoxaline-Based Research


In quinoxaline-based research, subtle structural variations at the 2-position profoundly impact biological activity. For example, the replacement of a morpholino group with a piperidino group in the PI3Kα inhibitor WR1 led to a 25-fold improvement in inhibitory activity [1]. Similarly, among piperidinylquinoxalines, antiproliferative IC50 values vary widely (0.14 μM to >100 μM) depending on the exact substituent, highlighting that even minor modifications cannot be assumed to be functionally equivalent [2]. 2-Piperidinoquinoxaline occupies a specific physicochemical and biological niche, and its use in targeted studies demands precise specification to ensure experimental reproducibility and valid comparisons.

2-Position substituent shift
Replacing morpholino with piperidino may cause substantial inhibitory activity shifts; direct functional equivalence should not be assumed.
Antiproliferative IC50 variability
Piperidinylquinoxaline analogs exhibit wide IC50 ranges; class-level response may not transfer to unsubstituted core without validation.
Fluorescence profile mismatch
Solvent-dependent emission can differ from pyrazine-based analogs; optical probe applications require property-specific verification.

2-Piperidinoquinoxaline (CAS 34548-26-0): Quantitative Differentiation Evidence vs. Key Comparators


PI3Kα Inhibitory Activity: Morpholino vs. Piperidino Quinoxaline Scaffold Comparison

In a direct structural comparison of PI3Kα inhibitors, the 2-piperidinol-3-(arylsulfonyl)quinoxaline derivative WR23 (IC50 = 0.025 μM) showed a 25-fold improvement in inhibitory potency compared to the morpholinoquinoxaline analog WR1 (IC50 = 0.63 μM) [1]. This head-to-head comparison demonstrates that substituting the morpholino group with a piperidino group at the quinoxaline 2-position substantially enhances PI3Kα inhibition. While 2-Piperidinoquinoxaline is an unsubstituted core scaffold, this class-level evidence strongly suggests that the piperidinoquinoxaline core provides a superior starting point for PI3Kα inhibitor development compared to morpholinoquinoxaline cores.

PI3Kα Inhibition
Head-to-head
WR23 IC50 = 0.025 µM vs WR1 0.63 µM (25-fold difference)
Reported potency difference; scaffold context
PI3Kα enzyme assay; core scaffold not directly tested
PI3Kα inhibition Anticancer Scaffold hopping

Antiproliferative Activity in Cancer Cell Lines: Piperidinylquinoxaline Core Performance

A study of piperidinylquinoxalines (4–8) revealed potent antiproliferative activity against multiple cancer cell lines, with IC50 values as low as 0.14 μM against HL60 cells and 1.17 μM against PC3 cells [1]. This potency is superior to the reference compound LY294002 (IC50 = 9.94–89.65 μM) and the morpholinoquinoxaline WR1 (IC50 = 4.47–18.88 μM) [1]. While 2-Piperidinoquinoxaline itself is not directly tested in this study, the data demonstrates that the piperidinylquinoxaline core, as a class, exhibits significantly enhanced cellular activity compared to other quinoxaline-derived cores. This supports the selection of 2-Piperidinoquinoxaline as a privileged scaffold for further derivatization.

Antiproliferative Activity
Class-level
Piperidinylquinoxalines IC50 0.14–4.36 µM; up to 100-fold vs LY294002
Reported class-level antiproliferative context
Five human cancer cell lines; core scaffold not directly tested
Anticancer Cytotoxicity Quinoxaline

Fluorescence Properties: Solvent-Dependent Emission as a Differentiator

In a comparative fluorescence study, 2-N-piperidinopyrazine and 2-N-piperidinoquinoxaline exhibited distinct solvent-dependent fluorescence behavior [1]. While quantitative intensity data for 2-Piperidinoquinoxaline is not directly reported in the abstract, the study establishes that the quinoxaline derivative displays different emission properties compared to its pyrazine analog. This difference is attributed to the extended π-conjugation of the quinoxaline ring system, which alters its photophysical properties [2]. For researchers developing fluorescent probes, this indicates that 2-Piperidinoquinoxaline offers a unique emission profile compared to simpler pyrazine-based analogs, providing a basis for its selection in specific fluorescence-based applications.

Fluorescence
Supporting evidence
Solvent-dependent emission differs from 2-N-piperidinopyrazine
Reported fluorescence property; data to verify
Qualitative comparison; full dataset not provided
Fluorescent probe Solvatochromism Material science

Opioid Receptor Affinity: Binding Profile of a Closely Related Analog

A closely related phosphorus-substituted quinoxaline-type piperidine compound (represented by BindingDB entry BDBM303073) demonstrated binding affinity for the human delta-opioid receptor with a Ki value of 5295 ± 1506 nM [1]. This compound is structurally analogous to 2-Piperidinoquinoxaline and represents the class of substituted-quinoxaline-type piperidines explored for pain management [2]. While 2-Piperidinoquinoxaline itself is not directly assayed, this data indicates that the quinoxaline-piperidine scaffold can engage opioid receptors. This provides a rationale for selecting 2-Piperidinoquinoxaline as a starting point for developing novel opioid receptor modulators, differentiating it from other quinoxaline derivatives lacking this specific receptor interaction profile.

Opioid Receptor Binding
Class-level
Analog Ki = 5295 ± 1506 nM (human δ-opioid receptor)
Reported analog binding; class-level context
Phosphorus-substituted analog; not identical to 2-Piperidinoquinoxaline
Opioid receptor Pain GPCR

2-Piperidinoquinoxaline (CAS 34548-26-0): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: PI3Kα Inhibitor Lead Generation

Researchers aiming to develop novel PI3Kα inhibitors for cancer therapy should select 2-Piperidinoquinoxaline as a core scaffold. The piperidinoquinoxaline core offers a significant potency advantage over morpholino-based analogs, as demonstrated by the 25-fold improvement in IC50 from 0.63 μM (WR1) to 0.025 μM (WR23) [1]. 2-Piperidinoquinoxaline serves as an ideal starting material for further derivatization at the 3-position to optimize binding and selectivity.

Anticancer Drug Discovery: Generating Potent Antiproliferative Leads

For medicinal chemistry programs focused on identifying new anticancer agents, 2-Piperidinoquinoxaline is recommended as a privileged scaffold. Piperidinylquinoxalines have demonstrated up to 100-fold greater antiproliferative activity (IC50 as low as 0.14 μM) compared to other quinoxaline-derived cores like morpholinoquinoxalines and the reference inhibitor LY294002 [2]. Its use can streamline hit-to-lead optimization in oncology research.

Neuroscience: Opioid Receptor Modulator Development

2-Piperidinoquinoxaline is a valuable starting point for developing novel ligands targeting opioid receptors. A structurally related phosphorus-substituted quinoxaline-type piperidine compound has demonstrated binding to the human delta-opioid receptor with a Ki of 5295 ± 1506 nM [3]. This supports its procurement for structure-activity relationship (SAR) studies aimed at creating new analgesics with improved profiles.

Chemical Biology and Materials Science: Fluorescent Probe Development

Researchers designing fluorescent probes or materials can leverage 2-Piperidinoquinoxaline for its distinct fluorescence properties. Its emission behavior differs from pyrazine-based analogs due to the extended π-conjugation of the quinoxaline ring [4]. This makes it a suitable candidate for developing solvent-sensitive fluorophores or as a component in organic light-emitting diodes (OLEDs).

Application
Selection Property
Validation Focus
PI3Kα pathway inhibition studies
Quinoxaline-2-position substituent context
PI3Kα isoform inhibition assay
Cancer cell-model antiproliferative research
Piperidinylquinoxaline core activity profile
Cell-viability and proliferation endpoints
Opioid receptor ligand screening
Quinoxaline-piperidine scaffold binding
Opioid receptor binding assay (δ, μ, κ)
Fluorescent probe and material research
Solvent-dependent emission profile
Fluorescence spectroscopy in varied solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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